molecular formula C12H12N2O2 B7978162 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Cat. No.: B7978162
M. Wt: 216.24 g/mol
InChI Key: CFCDBZDTIQPLJC-UHFFFAOYSA-N
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Description

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzoic acid moiety substituted with a methyl group and a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with pyrazole compounds. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity . The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid and pyrazole rings. This unique structure can result in distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

IUPAC Name

3-methyl-4-(1-methylpyrazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(12(15)16)3-4-11(8)10-6-13-14(2)7-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCDBZDTIQPLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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